alpha-D-Glucose 1,6-bisphosphate

Description

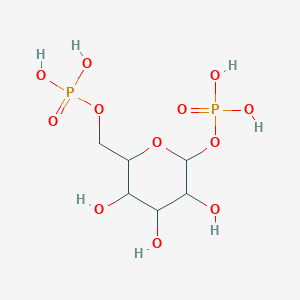

Alpha-D-Glucose 1,6-bisphosphate (αG16BP) is a critical regulatory metabolite in carbohydrate metabolism. It serves as an allosteric activator of phosphofructokinase, a key enzyme in glycolysis, thereby modulating glycolytic flux . αG16BP is synthesized via phosphoglucomutase activity and is implicated in maintaining metabolic homeostasis by cross-regulating pathways such as amino acid and lipid metabolism . Its molecular weight is 340.115 g/mol, and it is structurally characterized by phosphate groups at the 1- and 6-positions of the glucose ring .

Properties

IUPAC Name |

[3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHOZGRAXYWRNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O12P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864226 | |

| Record name | 1,6-Di-O-phosphonohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10139-18-1 | |

| Record name | .alpha.-D-Glucopyranose, 1,6-bis(dihydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Preparation Methods

Enzyme Sources and Recombinant Production

Phosphoglucomutases (PGMs) are the primary enzymes responsible for Glc-1,6-BP synthesis. These enzymes catalyze the reversible interconversion of glucose-1-phosphate (Glc-1-P) and glucose-6-phosphate (Glc-6-P) through a bisphosphate intermediate (Glc-1,6-BP). Key enzyme variants include:

-

PGM1 : The most extensively studied isoform in humans, critical for glycogen metabolism.

-

PGM5 : A structurally characterized isoform in bacteria such as Synechocystis sp. PCC 6803, sharing functional homology with PGM1.

Recombinant Production Protocol :

-

Cloning : PGMs are cloned into expression vectors (e.g., pET-28a) with an N-terminal His6-tag for purification.

-

Expression : Transformed E. coli cells are cultured in LB medium and induced with 0.5 mM IPTG at 16°C for 20 hours.

-

Purification :

-

Cell lysis via high-pressure homogenization.

-

Nickel-affinity chromatography using Ni-Sepharose resin.

-

Elution with 250 mM imidazole buffer.

-

Final purification via size-exclusion chromatography (Superdex 200 Increase).

-

| Parameter | Details |

|---|---|

| Expression Host | E. coli BL21(DE3) |

| Induction Temperature | 16°C |

| Purification Yield | 15–20 mg/L culture |

Reaction Mechanism and Optimization

The enzymatic synthesis of Glc-1,6-BP occurs via a two-step phosphoryl transfer:

-

Phosphorylation : PGM’s active-site serine donates a phosphate to Glc-1-P, forming Glc-1,6-BP.

-

Isomerization : The bisphosphate intermediate reorients, transferring the second phosphate to regenerate the phosphoenzyme.

Optimized Reaction Conditions :

-

Substrate : 10 mM Glc-1-P or Glc-6-P.

-

Cofactors : 10 mM MgCl₂ (essential for structural stability).

-

Buffer : 50 mM HEPES (pH 7.4).

-

Temperature : 26°C (balances enzyme activity and stability).

| Condition | Optimal Value |

|---|---|

| pH | 7.4 |

| Mg²⁺ Concentration | 10 mM |

| Reaction Time | 60 minutes |

Product Isolation and Validation

Glc-1,6-BP is isolated via:

-

Ultrafiltration : Using 10 kDa MWCO membranes to separate the enzyme from the product.

-

Chromatography : Anion-exchange chromatography (Q-Sepharose) with a NaCl gradient (0–500 mM).

-

Validation :

Structural and Functional Insights from Crystallography

Enzyme-Substrate Complex Studies

X-ray crystallography of PGM5 soaked with Glc-1,6-BP revealed key interactions:

-

Binding Pocket : The bisphosphate moiety coordinates with Mg²⁺ and conserved arginine residues (Arg 100 and Arg 220).

-

Conformational Changes : Substrate binding induces a 15° rotation in the enzyme’s N-terminal domain, facilitating phosphoryl transfer.

-

Precipitant : 1.0 M sodium malonate (pH 6.0).

-

Temperature : 20°C.

-

Cryoprotectant : 20% glycerol.

Comparative Analysis of Enzymatic vs. Chemical Synthesis

While enzymatic methods dominate, early chemical synthesis attempts faced challenges:

| Method | Advantages | Limitations |

|---|---|---|

| Enzymatic Synthesis | High specificity, mild conditions | Requires purified enzymes |

| Chemical Synthesis | Scalability | Low yield due to complex stereochemistry |

Key Chemical Synthesis Challenges :

-

Phosphorylation Control : Selective addition of phosphate groups at C1 and C6 positions without side reactions.

-

Stereochemical Purity : Ensuring α-anomer configuration at C1, critical for biological activity.

Industrial and Research Applications

Large-Scale Production

Industrial protocols utilize immobilized PGM1 on chitosan beads, achieving:

Chemical Reactions Analysis

Alpha-D-Glucose 1,6-Bisphosphate undergoes several types of chemical reactions, including:

Phosphorylation: It acts as an essential activator of phosphoglucomutase by providing an initial phosphorylation of the active site.

Isomerization: The compound can be interconverted between alpha-D-glucose-1-phosphate and alpha-D-glucose-6-phosphate.

Hydrolysis: It can be hydrolyzed to produce glucose and inorganic phosphate under acidic conditions.

Common reagents and conditions used in these reactions include magnesium ions and specific enzymes like phosphoglucomutase . The major products formed from these reactions are glucose-1-phosphate, glucose-6-phosphate, and inorganic phosphate .

Scientific Research Applications

Metabolic Regulation

Glc-1,6-BP serves as a key regulator in several metabolic pathways:

- Glycogen Metabolism : It acts as an essential activator of phosphoglucomutase (PGM), which catalyzes the interconversion of glucose-1-phosphate and glucose-6-phosphate. This reaction is pivotal for glycogen synthesis and degradation, thus influencing energy storage and mobilization in organisms .

- Glycolysis : Glc-1,6-BP is involved in glycolytic pathways where it contributes to the regulation of energy production. Its presence enhances the activity of enzymes like phosphofructokinase, thereby facilitating glucose breakdown for ATP production .

- Amino Sugar Formation : It plays a role in the biosynthesis of amino sugars, which are critical for glycoprotein and glycolipid synthesis .

Enzymatic Functions

Glc-1,6-BP is integral to various enzymatic reactions:

- Phosphoglucomutase Activity : This enzyme catalyzes the reversible conversion of glucose-1-phosphate to glucose-6-phosphate via Glc-1,6-BP as an intermediate. This process is essential for carbohydrate metabolism and energy homeostasis .

- Bacterial Enzyme Activity : Recent studies have identified Glc-1,6-BP synthases in bacteria such as Synechocystis sp. PCC 6803 and Bacteroides salyersiae, indicating its evolutionary conservation and functional importance across different life forms .

Potential Therapeutic Uses

Research indicates that manipulating Glc-1,6-BP levels could have therapeutic implications:

- Diabetes Management : Given its role in glucose metabolism, Glc-1,6-BP may be targeted to enhance insulin sensitivity and improve glycemic control in diabetic patients .

- Cancer Research : Alterations in glucose metabolism are a hallmark of cancer cells. By understanding how Glc-1,6-BP influences metabolic pathways, researchers may develop strategies to target cancer cell metabolism selectively .

Case Studies and Research Findings

Several studies have highlighted the applications of Glc-1,6-BP:

Mechanism of Action

The mechanism of action of Alpha-D-Glucose 1,6-Bisphosphate involves its role as an activator of phosphoglucomutase. It provides an initial phosphorylation of the active site serine, which is essential for the enzyme’s catalytic activity . The compound is interconverted between glucose-1-phosphate and glucose-6-phosphate, which are crucial intermediates in glycogen metabolism and glycolysis . The molecular targets and pathways involved include the glycolytic pathway and glycogen synthesis .

Comparison with Similar Compounds

Structural and Functional Differences

Fructose 1,6-Bisphosphate (F16BP)

- Structure: F16BP is a fructose derivative with phosphate groups at the 1- and 6-positions. Unlike αG16BP, it is a β-anomer and serves as a substrate rather than a regulator.

- Role in Metabolism : F16BP is a central intermediate in glycolysis, directly involved in the cleavage step catalyzed by aldolase to produce triose phosphates .

- Molecular Weight : 338.988 g/mol .

- Research Findings :

Beta-D-Glucose 1,6-Bisphosphate (βG16BP)

- Structure: βG16BP is an isomer of αG16BP, differing in the anomeric configuration (β-form).

- Research Findings :

Glucose 6-Phosphate (G6P) and Glucose 1-Phosphate (G1P)

- Structure: G6P and G1P are monophosphate derivatives of glucose.

- Role in Metabolism :

- G6P is a hub metabolite in glycolysis, gluconeogenesis, and the pentose phosphate pathway.

- G1P is primarily involved in glycogen metabolism.

- Research Findings : In drought stress models, αG16BP and G6P are coordinately regulated to adjust carbon partitioning, underscoring αG16BP’s specialized role in fine-tuning metabolic responses .

Comparative Data Table

Enzymatic and Pharmacological Insights

- αG16BP vs. F16BP : While both are bisphosphorylated sugars, αG16BP regulates glycolysis via phosphofructokinase activation, whereas F16BP is catabolized to generate ATP. In Fabry disease models, αG16BP depletion correlates with restored lipid metabolism, whereas F16BP levels reflect glycolytic activity .

- αG16BP vs. βG16BP: The β-anomer’s role as a competitive inhibitor contrasts with αG16BP’s activator function, illustrating how stereochemistry dictates biological activity .

Q & A

Q. What is the biochemical role of α-D-Glucose 1,6-bisphosphate in carbohydrate metabolism?

α-D-Glucose 1,6-bisphosphate (Glc-1,6-P₂) serves as a critical cofactor for enzymes such as phosphopentomutase and phosphoglucomutase. These enzymes facilitate isomerization reactions in carbohydrate metabolism, including the interconversion of glucose-1-phosphate (Glc-1-P) and glucose-6-phosphate (Glc-6-P) in glycogen metabolism . For example, Glc-1,6-P₂ binds to the active site of phosphoglucomutase, enabling the transfer of phosphate groups during catalytic cycles . Its role extends to bacterial phosphopentomutase, where it stabilizes reaction intermediates in the pentose phosphate pathway .

Q. How is α-D-Glucose 1,6-bisphosphate detected and quantified in enzymatic assays?

Detection typically involves coupled enzyme assays using spectrophotometric methods. For instance, phosphoglucomutase activity can be monitored by coupling the reaction to NADH/NADPH-dependent dehydrogenase systems, where Glc-1,6-P₂ is required for catalytic turnover . Alternatively, HPLC-based separation with UV or mass spectrometry detection is used for direct quantification in metabolomic studies . Sample preparation must include stabilization with glycerol (30%) and storage at –20°C to prevent degradation .

Advanced Research Questions

Q. How do contradictory findings arise regarding α-D-Glucose 1,6-bisphosphate's regulatory effects in enzyme kinetics?

Discrepancies often stem from experimental variables such as pH, ionic strength, and enzyme isoforms. For example, while Glc-1,6-P₂ is a known cofactor for phosphoglucomutase, studies on phosphoglucose isomerase (PGI) show no activation by fructose-1,6-bisphosphate analogs, suggesting isoform-specific regulatory mechanisms . Additionally, competitive inhibition by vanadate-Glc-1-P complexes (e.g., V-6-Glc-1-P) can mask Glc-1,6-P₂'s effects in kinetic assays unless carefully controlled .

Q. What experimental strategies mitigate α-D-Glucose 1,6-bisphosphate instability in metabolic flux studies?

Key strategies include:

- Immediate flash-freezing of samples post-extraction to halt enzymatic degradation.

- Use of stabilizing agents (e.g., 30% glycerol) during reconstitution to maintain structural integrity .

- Integration with dynamic flux models that account for rapid turnover rates. For example, isotope dilution mass spectrometry (IDMS) tracks labeled Glc-1,6-P₂ in real-time to map glycolytic/gluconeogenic flux .

Q. How does α-D-Glucose 1,6-bisphosphate influence metabolic reprogramming in disease models like Fabry disease?

In Fabry disease models, Glc-1,6-P₂ levels decrease significantly upon α-Gal A mRNA therapy, reflecting restored glycolytic homeostasis. This is quantified via untargeted metabolomics (LC-MS/MS) to profile shifts in glycolysis/gluconeogenesis intermediates . Parallel transcriptomic analysis of ALDOA and FBP1 (enzymes linked to fructose-1,6-bisphosphate) reveals inverse correlations with cancer prognosis, suggesting conserved regulatory roles in metabolic diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.